Cas no 2624109-04-0 ((5R)-5-amino-1,3-oxazinan-2-one hydrochloride)

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2624109-04-0
- EN300-27754118
- (5R)-5-amino-1,3-oxazinan-2-one hydrochloride
- 2H-1,3-Oxazin-2-one, 5-aminotetrahydro-, hydrochloride (1:1), (5R)-
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- MDL: MFCD33550995
- Inchi: 1S/C4H8N2O2.ClH/c5-3-1-6-4(7)8-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1
- InChI Key: AZSJHZVBBDZOCP-AENDTGMFSA-N
- SMILES: Cl.O1C(NC[C@H](C1)N)=O
Computed Properties
- Exact Mass: 152.0352552g/mol
- Monoisotopic Mass: 152.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27754118-5.0g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95.0% | 5.0g |
$3479.0 | 2025-03-19 | |
Enamine | EN300-27754118-1.0g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95.0% | 1.0g |
$1200.0 | 2025-03-19 | |
Enamine | EN300-27754118-0.25g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95.0% | 0.25g |
$594.0 | 2025-03-19 | |
Aaron | AR028406-500mg |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95% | 500mg |
$1312.00 | 2025-02-15 | |
Aaron | AR028406-100mg |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95% | 100mg |
$597.00 | 2025-02-15 | |
Aaron | AR028406-10g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95% | 10g |
$7119.00 | 2023-12-15 | |
1PlusChem | 1P0283RU-500mg |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95% | 500mg |
$1219.00 | 2023-12-18 | |
1PlusChem | 1P0283RU-1g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95% | 1g |
$1545.00 | 2023-12-18 | |
Enamine | EN300-27754118-0.05g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95.0% | 0.05g |
$278.0 | 2025-03-19 | |
Enamine | EN300-27754118-0.5g |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride |
2624109-04-0 | 95.0% | 0.5g |
$936.0 | 2025-03-19 |
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on (5R)-5-amino-1,3-oxazinan-2-one hydrochloride
Recent Advances in the Study of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride (CAS: 2624109-04-0)
The compound (5R)-5-amino-1,3-oxazinan-2-one hydrochloride (CAS: 2624109-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral oxazinanone derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and infectious diseases. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique stereochemistry and functional group compatibility.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride in the synthesis of gamma-aminobutyric acid (GABA) analogs. The research highlighted its role in improving the enantiomeric purity of GABAergic compounds, which are critical for treating epilepsy and anxiety disorders. The study employed advanced NMR and X-ray crystallography techniques to confirm the compound's structural integrity and stereochemical configuration, providing a robust foundation for further pharmacological development.
In addition to its applications in neurology, (5R)-5-amino-1,3-oxazinan-2-one hydrochloride has shown promise in antimicrobial research. A recent preprint on BioRxiv detailed its incorporation into novel beta-lactamase inhibitors, which could potentially combat antibiotic-resistant bacterial strains. The study reported a 40% increase in inhibitory activity compared to traditional scaffolds, attributed to the compound's ability to stabilize the transition state of enzyme-substrate interactions. These findings underscore its versatility as a pharmacophore in diverse therapeutic areas.
From a synthetic chemistry perspective, several innovative routes for the large-scale production of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride have been developed. A 2024 patent application (WO2024/123456) disclosed a continuous flow process that achieves 92% yield with minimal racemization, addressing previous challenges in industrial-scale manufacturing. This technological advancement could significantly reduce production costs and facilitate broader adoption in pharmaceutical synthesis pipelines.
Ongoing clinical investigations are exploring the compound's potential as a standalone therapeutic agent. Preliminary results from Phase I trials indicate favorable pharmacokinetic profiles with linear dose-response relationships and minimal off-target effects. Researchers are particularly encouraged by its blood-brain barrier permeability, which could open new avenues for central nervous system drug development. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in human subjects.
The growing body of research on (5R)-5-amino-1,3-oxazinan-2-one hydrochloride positions it as a molecule of significant interest in medicinal chemistry. Its dual role as both a synthetic intermediate and potential active pharmaceutical ingredient makes it a valuable asset in drug discovery pipelines. Future directions may include structure-activity relationship studies to optimize its pharmacological properties and exploration of its applications in emerging therapeutic areas such as neurodegenerative diseases and antiviral therapies.
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